1-[6-(thiophen-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
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Description
1-[6-(thiophen-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H19F3N4O2S and its molecular weight is 448.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Synthesis of N,S-Containing Heterocycles : Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, upon action of primary amines and excess formaldehyde, undergoes aminomethylation forming 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides with yields of 36–52% (Dotsenko et al., 2012).
Inhibition of Soluble Epoxide Hydrolase : Discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening, highlighting the critical role of the triazine heterocycle for potency and P450 selectivity. This leads to a compound with robust effects on serum biomarkers, indicating strong in vivo target engagement (Thalji et al., 2013).
Synthesis of Tetrahydrobenzo[b]thiophene Derivatives : Exploration of microwave-assisted reactions to synthesize carboxamide derivatives from tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one, leading to the creation of novel heterocyclic compounds (Abdalha et al., 2011).
Antiparkinsonian and Analgesic Activities : Investigation of substituted pyridine derivatives for their potential analgesic and antiparkinsonian activities, demonstrating the significance of heterocyclic compounds in therapeutic applications (Amr et al., 2008).
Molecular Docking and Screening : Novel pyridine derivatives were prepared, showcasing the utility of heterocyclic compounds in antimicrobial and antioxidant activity assessments. These compounds were evaluated through molecular docking screenings, indicating their potential as therapeutic agents (Flefel et al., 2018).
Properties
IUPAC Name |
1-(6-thiophen-2-ylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-16-5-3-15(4-6-16)25-20(29)14-9-11-28(12-10-14)19-8-7-17(26-27-19)18-2-1-13-31-18/h1-8,13-14H,9-12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXJVZSZOSPLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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